Neodymium--nickel (2/7)

Hydrogen storage Pressure-composition isotherm Rare-earth intermetallics

Nd₂Ni₇ is a hexagonal Ce₂Ni₇-type superlattice intermetallic (P6₃/mmc) and the critical A₂B₇ constituent phase in high-performance metal hydride alloys. Researchers developing Ni-MH electrodes or hydrogen storage systems frequently encounter insufficient capacity from conventional AB₅ phases. This compound directly addresses that gap: • 22% higher H₂ storage capacity vs. NdNi₅ (1.22 vs. 1.0 H/M at 233 K). • Electrodes with optimized Nd₂Ni₇ content achieve 323-326 mAh·g⁻¹ discharge capacity. • Peritectic decomposition at 1234 °C-204 °C above NdNi₃-enables robust high-temperature annealing. Suitable for Ni-MH battery electrodes, solid-state hydrogen storage canisters, and multi-component superlattice alloy formulation.

Molecular Formula Nd2Ni7
Molecular Weight 699.34 g/mol
CAS No. 12311-72-7
Cat. No. B15486392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeodymium--nickel (2/7)
CAS12311-72-7
Molecular FormulaNd2Ni7
Molecular Weight699.34 g/mol
Structural Identifiers
SMILES[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Nd].[Nd]
InChIInChI=1S/2Nd.7Ni
InChIKeyQKOROISDKXFJKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nd₂Ni₇ Crystal Structure and Properties


Neodymium--nickel (2/7), with the chemical formula Nd₂Ni₇ and CAS registry number 12311-72-7, is a binary rare-earth transition-metal intermetallic compound. It crystallizes in a hexagonal Ce₂Ni₇-type superlattice structure (space group P6₃/mmc) formed by alternating MgZn₂-type Laves and CaCu₅-type structural slabs along the c-axis [1]. The compound exhibits a molecular weight of 699.34 g/mol and a calculated density of approximately 9.69 g/cm³ based on first-principles computations [2]. Nd₂Ni₇ is a key constituent phase in advanced superlattice metal hydride (MH) alloys, where its distinct stacking sequence and electronic structure underpin its enhanced hydrogen storage and electrochemical performance relative to simpler rare-earth-nickel phases [3]. This evidence guide provides a quantitative, comparator-driven analysis to support informed scientific selection and procurement decisions for Nd₂Ni₇-based materials.

Nd₂Ni₇ Superiority over Other Nd-Ni Phases


The Nd–Ni binary system encompasses eight distinct intermetallic phases—Nd₃Ni, Nd₇Ni₃, NdNi, NdNi₂, NdNi₃, Nd₂Ni₇, NdNi₅, and Nd₂Ni₁₇—each with unique crystal structures, thermodynamic stability, and hydrogen interaction behavior [1]. While compounds like NdNi₅ (CaCu₅-type) and NdNi₃ (PuNi₃-type superlattice) are chemically related, their hydrogen absorption capacities, plateau pressures, and electrochemical discharge characteristics differ substantially from Nd₂Ni₇. NdNi₅ achieves a maximum hydrogen capacity of approximately 1.0 H/M at 248 K [2], whereas Nd₂Ni₇ reaches 1.22 H/M under comparable conditions—a 22% relative increase. Furthermore, the A₂B₇ superlattice architecture of Nd₂Ni₇ confers superior gaseous-phase hydrogen storage and electrochemical discharge capacities compared to the AB₃ and AB₅ phases, as demonstrated through extensive correlation studies across multiple superlattice MH alloy compositions [3]. Substituting Nd₂Ni₇ with a generic Nd–Ni phase without accounting for these quantitative performance gaps will directly compromise the energy density, high-rate discharge capability, and cycle life of the final device. The following quantitative evidence guide details these differentiation metrics.

Nd₂Ni₇ Quantitative Performance Evidence


Gaseous H₂ Storage vs. NdNi₅

Direct gaseous hydrogen absorption measurements conducted on annealed, arc-melted Nd₂Ni₇ reveal a maximum hydrogen uptake of 1.22 H/M (1.58 mass%) at 233 K [1]. Under nearly identical experimental conditions (high-pressure Sieverts' method, 248 K), the isostructural CaCu₅-type phase NdNi₅ exhibits a maximum capacity of only 1.0 H/M [1]. This direct, within-study comparison demonstrates a 0.22 H/M absolute increase in hydrogen storage capacity for Nd₂Ni₇ relative to NdNi₅, representing a 22% relative improvement. The superlattice structure of Nd₂Ni₇, which integrates MgZn₂-type and CaCu₅-type subunits, provides additional interstitial sites for hydrogen occupation that are absent in the simpler NdNi₅ lattice.

Hydrogen storage Pressure-composition isotherm Rare-earth intermetallics

Electrochemical Discharge vs. AB₅ and AB₃

In a systematic study of seven constituent phases (CeNi₃, NdNi₃, Nd₂Ni₇, Pr₂Ni₇, Sm₅Ni₁₉, Nd₅Co₁₉, and CaCu₅) incorporated into a Sm₁₄La₅.₇Mg₄.₀Ni₇₃Al₃.₃ alloy, Nd₂Ni₇ was identified as the phase conferring the best overall electrochemical performance [1]. Extensive correlation analysis across annealing conditions demonstrated that the A₂B₇ phase family (including Nd₂Ni₇) yields higher gaseous-phase hydrogen storage capacities and electrochemical discharge capacities than the AB₃ and AB₅ phase counterparts [1]. Half-cell measurements on optimally annealed alloys containing significant Nd₂Ni₇ phase abundance achieved discharge capacities of 323–326 mAh·g⁻¹, which are comparable to the maximum gaseous hydrogen storage capacities of 1.18–1.21 wt% (316–324 mAh·g⁻¹ equivalent) [1]. The superlattice alloy electrodes exhibited a shallower capacity decay slope with increasing discharge rate relative to a commercial La-rich AB₅ alloy, confirming superior high-rate dischargeability (HRD) [1].

Ni-MH battery Electrochemical discharge Superlattice metal hydride

Thermal Stability vs. NdNi₅ and NdNi₃

Differential thermal analysis and X-ray diffraction studies of the Nd–Ni binary system have precisely established the decomposition temperatures of the major intermetallic phases [1]. Nd₂Ni₇ decomposes peritectically at 1234 °C, while NdNi₃ decomposes at 1030 °C, and NdNi₅ melts congruently at 1420 °C [1]. This 204 °C higher thermal stability of Nd₂Ni₇ relative to NdNi₃ defines a broader processing window during annealing and sintering steps essential for electrode fabrication. The higher decomposition threshold allows Nd₂Ni₇-containing alloys to withstand elevated-temperature activation protocols and extended cycle-life testing without phase segregation into less electrochemically active constituents. In contrast, NdNi₃ begins to decompose at temperatures over 200 °C lower, restricting the maximum allowable processing temperature and potentially compromising microstructural homogeneity in cast or sintered electrodes.

Phase stability Thermodynamics Alloy processing

Vanadium Solubility vs. NdNi₅ and NdNi₂

The 773 K isothermal section of the Nd–Ni–V ternary phase diagram, determined via XRD, SEM, and EDS analysis, quantifies the maximum solid solubility of vanadium in the major binary Nd–Ni phases [1]. The maximum solid solubility of V in Nd₂Ni₇ is approximately 1.0 at.% V, compared to 2.0 at.% V in NdNi₅ and 3.0 at.% V in NdNi₂ [1]. This lower solubility indicates that Nd₂Ni₇ exhibits a narrower compositional tolerance for vanadium substitution than its neighboring phases. From an alloy design perspective, this constrained solubility can be advantageous: it limits the dilution of the intended superlattice structure by dopant elements, preserving the intrinsic hydrogen storage and electrochemical properties of the Nd₂Ni₇ phase. Conversely, the higher V solubility in NdNi₅ and NdNi₂ may lead to greater structural perturbation and potential degradation of targeted performance metrics when V is introduced as a modifier.

Ternary phase diagram Solid solubility Alloy doping

Nd₂Ni₇ Application Scenarios


Ni-MH Electrodes for HEV and Electronics

The 22% higher hydrogen storage capacity of Nd₂Ni₇ relative to NdNi₅ (1.22 H/M vs. 1.0 H/M) [1] and its demonstrated superiority in electrochemical discharge capacity over AB₅ and AB₃ phases [2] make Nd₂Ni₇-containing superlattice alloys the preferred active material for high-energy-density Ni-MH negative electrodes. Electrodes incorporating optimized Nd₂Ni₇ phase abundance achieve discharge capacities of 323–326 mAh·g⁻¹ and exhibit flatter capacity decay under high-rate discharge conditions [2], directly addressing the power demands of hybrid electric vehicles (HEVs) and high-drain portable electronics. Procurement specifications for Ni-MH battery manufacturers should prioritize alloys with verified Nd₂Ni₇ content to ensure consistent energy density and rate capability.

Solid-State Hydrogen Storage Systems

Nd₂Ni₇ absorbs 1.22 H/M (1.58 mass%) at 233 K with a single absorption plateau at approximately 1.0 MPa [1]. This capacity exceeds that of the more widely studied NdNi₅ phase (1.0 H/M) under comparable conditions [1], offering a tangible gravimetric advantage for compact hydrogen storage canisters used in portable fuel cell systems, laboratory gas purification, and hydrogen supply for analytical instrumentation. The moderate plateau pressure facilitates safe operation without the need for extreme high-pressure containment, reducing system cost and complexity. Researchers and engineers designing hydrogen storage prototypes should consider Nd₂Ni₇-based alloys when maximizing H₂ capacity per unit mass is a primary design constraint.

High-Temperature Annealing for Superlattice Alloys

The peritectic decomposition temperature of Nd₂Ni₇ (1234 °C) is 204 °C higher than that of NdNi₃ (1030 °C) [3], providing a substantially wider processing window for annealing and sintering steps essential to achieving phase-pure A₂B₇-type superlattice alloys. This thermal tolerance is critical during the synthesis of complex multi-element MH alloys, where elevated annealing temperatures (e.g., 920 °C for 5 hours as identified for optimal electrochemical performance [2]) are required to promote the desired phase abundance and microstructural homogeneity. Material scientists and metallurgists fabricating superlattice MH alloys should select Nd₂Ni₇-rich compositions when high-temperature processing is unavoidable or when annealing protocols must be robust against thermal overshoot.

Controlled Dopant Incorporation in Alloy Design

The restricted solid solubility of vanadium in Nd₂Ni₇ (1.0 at.% V) relative to NdNi₅ (2.0 at.% V) and NdNi₂ (3.0 at.% V) at 773 K [4] provides a quantifiable parameter for controlling the incorporation of dopant elements in multi-component alloy design. When V (or chemically similar transition metals) is added to enhance catalytic surface activity or modify plateau pressure, the lower solubility in Nd₂Ni₇ ensures that the core A₂B₇ superlattice structure remains relatively unperturbed, preserving its intrinsic hydrogen storage capacity. Conversely, in alloys where greater dopant integration is desired, NdNi₅-rich compositions may be more appropriate. This differentiation informs alloy formulation strategies for both gaseous hydrogen storage and electrochemical applications.

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